molecular formula C23H28ClN3O2S B2908197 N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235667-01-2

N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2908197
CAS No.: 1235667-01-2
M. Wt: 446.01
InChI Key: DIPNNESQUVJNAX-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a methylthio group, and a piperidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Introduction of the methylthio group: This can be achieved through a nucleophilic substitution reaction where a methylthio group is introduced to the benzyl intermediate.

    Formation of the piperidinylmethyl intermediate: This involves the synthesis of a piperidine derivative, which is then reacted with the benzyl intermediate.

    Coupling with oxalamide: The final step involves coupling the piperidinylmethyl intermediate with oxalamide under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N1-(2-chlorobenzyl)-N2-(benzyl)piperidin-4-yl)methyl)oxalamide
  • **N1-(2-methylbenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
  • **N1-(2-chlorobenzyl)-N2-((1-(2-(ethylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of both the chlorobenzyl and methylthio groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2S/c1-30-21-9-5-3-7-19(21)16-27-12-10-17(11-13-27)14-25-22(28)23(29)26-15-18-6-2-4-8-20(18)24/h2-9,17H,10-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPNNESQUVJNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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